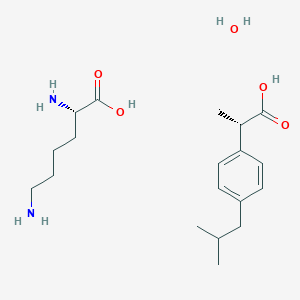
Dexibuprofen lysine
Vue d'ensemble
Description
Dexibuprofen lysine is a pharmacologically active enantiomer of racemic ibuprofen (NSAID) used to treat pain and inflammation . It is proposed to be more pharmacologically active and tolerable with a better safety profile than ibuprofen due to higher concentration of active S enantiomer .
Synthesis Analysis
Dexibuprofen lysine has been used in the formulation of a novel Dexibuprofen-Capsaicin Skin Emulgel for transdermal drug delivery with improved anti-inflammatory and analgesic effects .
Molecular Structure Analysis
The molecular formula of Dexibuprofen lysine is C19H34N2O5 . Its average mass is 370.484 Da and its monoisotopic mass is 370.246765 Da .
Chemical Reactions Analysis
Dexibuprofen lysine is known to differ in its physico-chemical properties in terms of its pharmacological properties and metabolic profiles .
Physical And Chemical Properties Analysis
Dexibuprofen lysine differs in its physical, chemical, and pharmacological properties as well as its metabolic profile . It has a slower dissolution rate in the simulated gastric and enteric juices compared with the racemic ibuprofen and displays improved oral bioavailability .
Applications De Recherche Scientifique
Dexibuprofen Nanoparticles and Drug Delivery
A study focused on the physicochemical characteristics of Dexibuprofen loaded nanoparticles, essential for the development of modified release nanoparticles. This investigation highlights the importance of Dexibuprofen nanoparticles in the field of drug delivery systems, specifically for rheumatoid arthritis treatment, and outlines various parameters like melting point, solubility, and dissolution crucial in formulation development (Vivekanandan, Reddy & Venkatesan, 2020).
CNS Delivery and Neurodegenerative Disorders
Dexibuprofen's application extends to the treatment of neurodegenerative disorders, where its brain-targeting efficacy was studied. Prodrugs of Dexibuprofen with enhanced brain distribution were designed, indicating its potential in treating conditions like Alzheimer's and other CNS-related disorders (Zhang et al., 2012).
Prodrugs for Anti-Inflammatory Activity
The synthesis of novel prodrugs of Dexibuprofen with amino acids aimed to achieve potent anti-inflammatory activity with reduced gastrointestinal toxicity. This study emphasizes the role of Dexibuprofen in enhancing anti-inflammatory responses while minimizing side effects (Rasheed, Kumar & Mishra, 2011).
Solubility Enhancement and Nanotechnology
Research on β-cyclodextrin nanosponges demonstrated a significant enhancement in Dexibuprofen solubility, addressing one of the critical challenges in its clinical efficacy. This approach indicates the potential of nanotechnology in improving the bioavailability of Dexibuprofen (Khalid et al., 2020).
Topical Delivery and Modified Release Gel
A study developed Dexibuprofen modified release gel for topical delivery, showcasing an innovative approach to drug administration. This gel aims to provide extended drug release and reduce oral side effects, demonstrating the versatility of Dexibuprofen in different delivery forms (Janakiraman, R. & Janakiraman, 2020).
Neurodegenerative Disease and Cognitive Decline
Dexibuprofen has been studied for its potential in preventing neurodegeneration and cognitive decline in Alzheimer's disease models. Its ability to reduce microglial activation and improve memory impairment highlights its significance in neuroprotective research (Ettcheto et al., 2017).
Orientations Futures
Dexibuprofen lysine has been recently advocated to reduce cancer development and prevent the development of neurodegenerative diseases in addition to its anti-inflammatory properties . Many attempts have been made to design novel formulations of Dexibuprofen lysine aimed at increasing its therapeutic benefits and minimizing the adverse effects .
Propriétés
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.C6H14N2O2.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10;/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10);1H2/t10-;5-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGIZCLYTDPXEP-LQDNOSPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dexibuprofen lysine | |
CAS RN |
141505-32-0 | |
| Record name | Dexibuprofen lysine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEXIBUPROFEN LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T179MT9211 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



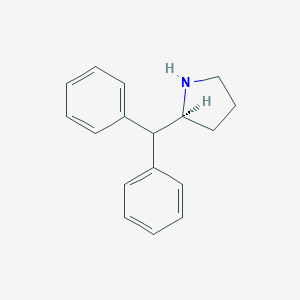


![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)
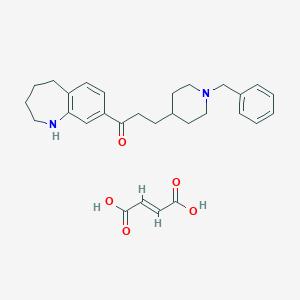
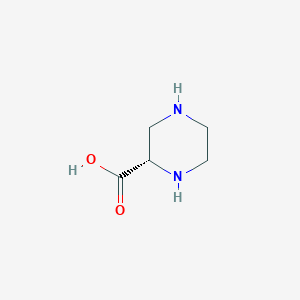
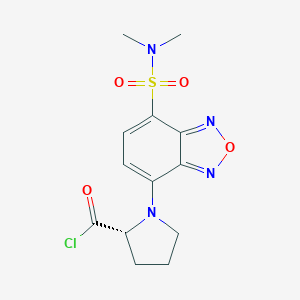
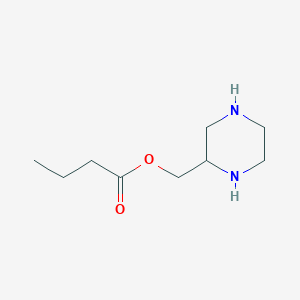
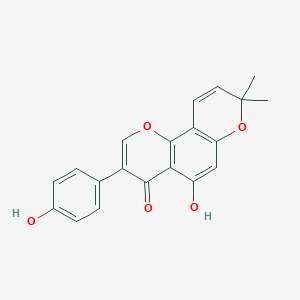
![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
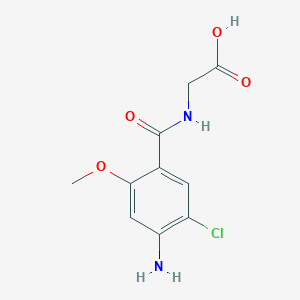
![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)